REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[S:15])SCC(O)=O)=[CH:5][CH:4]=1.[OH-].[K+].O.[NH2:19][NH2:20].Cl>CO>[CH3:1][S:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([NH:19][NH2:20])=[S:15])=[CH:5][CH:4]=1 |f:1.2,3.4|
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CSC1=CC=C(C=C1)C(SCC(=O)O)=S
|
Name
|
|
Quantity
|
58 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.1 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 1 hour the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered off
|
Type
|
CUSTOM
|
Details
|
recrystallised from ethanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CSC1=CC=C(C=C1)C(=S)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |